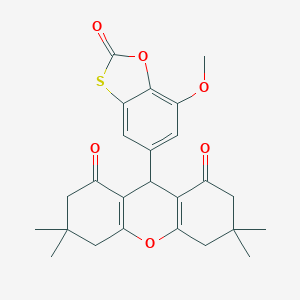![molecular formula C32H21BrN2O4 B394751 (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(4-BROMOPHENYL)-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B394751.png)
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(4-BROMOPHENYL)-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(4-BROMOPHENYL)-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and heterocyclic structures, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(4-BROMOPHENYL)-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step may involve the condensation of 1,3-benzodioxole with suitable aldehydes or ketones to form intermediate compounds.
Cyclization: The formation of the tetrahydropyrrolo[3,4-b]pyrrole core structure is accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, which may require the use of palladium-catalyzed cross-coupling reactions.
Análisis De Reacciones Químicas
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(4-BROMOPHENYL)-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds with other aromatic compounds.
Aplicaciones Científicas De Investigación
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(4-BROMOPHENYL)-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(4-BROMOPHENYL)-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Inducing Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer properties.
Comparación Con Compuestos Similares
(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-(4-BROMOPHENYL)-1,5-DIPHENYL-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE can be compared with other similar compounds, such as:
3-(1,3-Benzodioxol-5-ylmethylene)-4-phenyl-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione: This compound lacks the bromine atom, which may result in different chemical reactivity and biological activity.
3-(1,3-Benzodioxol-5-ylmethylene)-4-(4-chlorophenyl)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione: The presence of a chlorine atom instead of bromine may alter the compound’s properties and applications.
3-(1,3-Benzodioxol-5-ylmethylene)-4-(4-fluorophenyl)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione: The fluorine atom may enhance the compound’s stability and influence its biological activity.
Propiedades
Fórmula molecular |
C32H21BrN2O4 |
|---|---|
Peso molecular |
577.4g/mol |
Nombre IUPAC |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-4-(4-bromophenyl)-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C32H21BrN2O4/c33-22-14-12-21(13-15-22)29-28-25(17-20-11-16-26-27(18-20)39-19-38-26)31(36)35(24-9-5-2-6-10-24)30(28)32(37)34(29)23-7-3-1-4-8-23/h1-18,29H,19H2/b25-17- |
Clave InChI |
MFJKDAIQWZECHN-UQQQWYQISA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C4=C(C(=O)N(C4C5=CC=C(C=C5)Br)C6=CC=CC=C6)N(C3=O)C7=CC=CC=C7 |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C4=C(C(=O)N(C4C5=CC=C(C=C5)Br)C6=CC=CC=C6)N(C3=O)C7=CC=CC=C7 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=C3C4=C(C(=O)N(C4C5=CC=C(C=C5)Br)C6=CC=CC=C6)N(C3=O)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Ethoxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B394668.png)
![5-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394669.png)
![2-(1,3-benzodioxol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B394670.png)
![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394671.png)

![5-{4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394677.png)
![(3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B394680.png)
![N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE](/img/structure/B394681.png)
![ethyl 2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394683.png)
![N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B394684.png)

![6-(4-tert-butylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B394688.png)

![(2Z)-6-acetyl-2-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394691.png)
